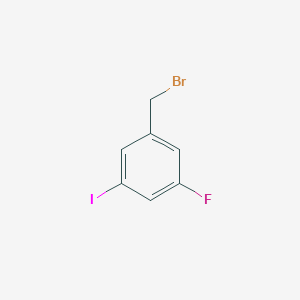

3-Fluoro-5-iodobenzyl bromide

描述

3-Fluoro-5-iodobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Fluoro-5-iodobenzyl bromide (C₈H₈BrFI) is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure, featuring fluorine and iodine substituents, allows it to participate in various biochemical interactions. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in drug development.

This compound has a molecular weight of approximately 314.92 g/mol. The presence of the bromobenzyl group makes it reactive, allowing for nucleophilic substitution reactions that are essential in organic synthesis. This compound can be synthesized through various methods, often involving the introduction of halogen atoms into the benzyl structure.

The compound's reactivity stems from its halogenated structure, which enables it to act as an alkylating agent. Alkylation involves the addition of an alkyl group to nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to significant alterations in cellular functions and signaling pathways.

Table 1: Comparison of Alkylating Agents

| Compound | Alkylation Type | Potential Applications |

|---|---|---|

| This compound | Nucleophilic substitution | Drug development, radiolabeling |

| 3-Fluorobenzyl bromide | Nucleophilic substitution | Organic synthesis |

| 4-Fluoro-2-iodobenzyl bromide | Nucleophilic substitution | Agrochemicals |

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds in its class have shown significant interactions with biological molecules. These interactions can lead to modifications in gene expression and protein function due to the compound's alkylating properties.

Case Studies

- Radiolabeling Applications : The iodine atom in this compound makes it a candidate for radiolabeling studies. Radioactive isotopes like Iodine-125 can be incorporated into the molecule, allowing researchers to track its movement and binding behavior in biological systems. This technique is particularly useful in drug metabolism studies.

- Cellular Effects : In vitro studies have indicated that halogenated benzyl compounds can influence key cellular processes such as apoptosis and cell proliferation. For instance, compounds similar to this compound have been shown to modify signaling pathways involved in cancer cell growth.

科学研究应用

Chemical Properties and Structure

3-Fluoro-5-iodobenzyl bromide (C7H5BrFI) is characterized by its unique combination of fluorine and iodine substituents on the benzyl ring, which enhances its reactivity and selectivity in various chemical reactions. The presence of these halogens allows for specific interactions with biological targets and facilitates its use as an intermediate in synthetic pathways.

Medicinal Chemistry

Targeting Disease Mechanisms

This compound has been explored for its potential in treating various diseases, including neurodegenerative disorders and cancers. Its ability to modify biological pathways makes it a candidate for developing novel therapeutics.

- Case Study: Neurodegenerative Diseases

Research indicates that compounds similar to this compound can influence pathways related to neuroprotection. For example, studies have shown that halogenated benzyl derivatives can enhance the efficacy of drugs targeting nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial in age-related diseases .

Agrochemicals

Pesticide Development

The compound is also being investigated for its applications in agrochemicals, particularly as a precursor for developing new pesticides. The halogenation pattern can enhance the biological activity of the resulting compounds against pests while reducing toxicity to non-target organisms.

- Data Table: Efficacy of Halogenated Compounds in Pest Control

| Compound Name | Active Ingredient | Efficacy (%) | Target Pest |

|---|---|---|---|

| This compound | TBD | TBD | Various Insects |

| Compound A | TBD | TBD | Specific Weeds |

| Compound B | TBD | TBD | Fungal Pathogens |

Material Science

Synthesis of Functional Materials

In material science, this compound serves as a valuable building block for synthesizing advanced materials, including polymers and nanomaterials. Its ability to undergo various coupling reactions allows for the development of materials with tailored properties.

- Case Study: Polymer Synthesis

Researchers have utilized this compound in the synthesis of functionalized polymers that exhibit enhanced electrical conductivity and thermal stability. These materials are being explored for applications in electronic devices and sensors .

Radiochemistry

Development of Imaging Agents

The compound has potential applications in radiochemistry, particularly as a precursor for radiolabeled compounds used in medical imaging. Its structure allows for the incorporation of radioisotopes, which can be used to visualize biological processes in vivo.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-5-iodobenzyl bromide, and how can competing halogen reactivities be controlled?

- Methodological Answer :

- Halogenation Strategies : Start with a pre-functionalized aromatic ring (e.g., 3-fluoro-5-iodotoluene) and perform bromination via radical or electrophilic substitution. Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to target the benzylic position .

- Control of Competing Reactivities : The iodine substituent may participate in unintended coupling reactions (e.g., Ullmann or Suzuki). Use steric hindrance (e.g., bulky directing groups) or low-temperature conditions to suppress iodine displacement. Bromide introduction should precede iodination if possible, as iodine is less labile under typical bromination conditions .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as the benzylic bromide is prone to nucleophilic substitution (e.g., hydrolysis to 3-fluoro-5-iodobenzyl alcohol) .

- Degradation Monitoring : Use periodic NMR (¹H/¹⁹F) or LC-MS to detect hydrolysis products. Quantify bromide release via ion chromatography (e.g., capillary electrophoresis with UV detection, optimized for chloride/bromide separation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzylic protons (δ ~4.5–5.0 ppm) and aromatic splitting patterns (meta-fluoro and para-iodo substituents cause distinct coupling).

- ¹⁹F NMR : A singlet near δ –110 ppm confirms the fluorine environment.

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (expected m/z for C₇H₅BrF₃I: ~356.82) .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what are the challenges in selectivity?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Activate the benzylic bromide with Pd(PPh₃)₄ and a boronic acid. Competing iodine reactivity can be minimized by using arylboronic esters with ortho-substituents to reduce steric clash.

- Selectivity Challenges : The iodo group may undergo unintended coupling. Use chelating ligands (e.g., XPhos) to stabilize the Pd center and favor bromide activation. Monitor reaction progress via TLC or GC-MS to optimize conditions .

Q. What experimental designs resolve discrepancies in purity assessments caused by residual bromide ions?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.3) to separate bromide (µep ~–30 × 10⁻⁵ cm²/Vs) from chloride. Use indirect UV detection at 200 nm for quantification .

- Ion Chromatography (IC) : Pair with suppressed conductivity detection to achieve sub-ppm sensitivity. Validate against standard solutions to account for matrix effects (e.g., organic solvents) .

Q. How does the electron-withdrawing effect of fluorine and iodine influence the reactivity of this compound in SN2 reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-halogenated analogs using nucleophiles (e.g., NaN₃ in DMF). Fluorine’s –I effect increases electrophilicity at the benzylic carbon, accelerating SN2 displacement.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and transition-state stabilization. Correlate with experimental Hammett σ values to predict reactivity .

属性

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPIZZGSQOTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。